molecular formula C8H8FN3OS B2634661 2-(4-Fluorobenzoyl)hydrazinecarbothioamide CAS No. 831-38-9

2-(4-Fluorobenzoyl)hydrazinecarbothioamide

Cat. No.: B2634661
CAS No.: 831-38-9
M. Wt: 213.23
InChI Key: BOEQIETVMZXIGN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorobenzoyl)hydrazinecarbothioamide typically involves the reaction of 4-fluorobenzoyl chloride with thiosemicarbazide. One common method includes heating a mixture of 4-fluorobenzoyl chloride and thiosemicarbazide in acetone under reflux conditions for 2 hours. The resulting solid is then cooled and recrystallized from ethanol to yield the desired compound with a yield of 90% .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of appropriate solvents, reagents, and reaction conditions is crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluorobenzoyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the hydrazinecarbothioamide group.

    Condensation Reactions: It can form condensation products with aldehydes and ketones.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted hydrazinecarbothioamides, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Fluorobenzoyl)hydrazinecarbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzoyl)hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinecarbothioamide group can form covalent bonds with active sites on enzymes, leading to inhibition or modulation of enzyme activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-(4-Chlorobenzoyl)hydrazinecarbothioamide
  • 2-(4-Methylbenzoyl)hydrazinecarbothioamide
  • 2-(4-Nitrobenzoyl)hydrazinecarbothioamide

Comparison: 2-(4-Fluorobenzoyl)hydrazinecarbothioamide is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions with biological targets. Compared to its analogs with different substituents (e.g., chlorine, methyl, nitro), the fluorine atom can enhance the compound’s stability and binding affinity in certain contexts .

Properties

IUPAC Name

[(4-fluorobenzoyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3OS/c9-6-3-1-5(2-4-6)7(13)11-12-8(10)14/h1-4H,(H,11,13)(H3,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEQIETVMZXIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=S)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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